Antimycin A Antimycin A Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998)
3-methylbutanoic acid [(2R,6S,7R,8R)-3-[[(3-formamido-2-hydroxyphenyl)-oxomethyl]amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] ester is an amidobenzoic acid.
An antibiotic substance produced by Streptomyces species. It inhibits mitochondrial respiration and may deplete cellular levels of ATP. Antimycin A1 has been used as a fungicide, insecticide, and miticide. (From Merck Index, 12th ed)
Brand Name: Vulcanchem
CAS No.: 1397-94-0
VCID: VC0519038
InChI: InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23?,25+/m1/s1
SMILES: CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Molecular Formula: C28H40N2O9
Molecular Weight: 548.6 g/mol

Antimycin A

CAS No.: 1397-94-0

Cat. No.: VC0519038

Molecular Formula: C28H40N2O9

Molecular Weight: 548.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Antimycin A - 1397-94-0

Specification

CAS No. 1397-94-0
Molecular Formula C28H40N2O9
Molecular Weight 548.6 g/mol
IUPAC Name [(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Standard InChI InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23?,25+/m1/s1
Standard InChI Key UIFFUZWRFRDZJC-KSVNMYRZSA-N
Isomeric SMILES CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)C([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
SMILES CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Canonical SMILES CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Appearance Solid powder
Colorform Crystals
Melting Point 300.2 °F (EPA, 1998)
139-140 °C

Introduction

Chemical Structure and Biosynthesis

Structural Features

Antimycin A’s structure comprises a dilactone ring system fused to a salicylamide moiety. Variations in its acyl and alkyl side chains, such as the presence of 2-methylbutyryl or isovaleryl groups, give rise to different isoforms (e.g., A1, A2, A3) . The N-formylamino-salicylamide group is critical for its biological activity, enabling interactions with mitochondrial and cellular targets .

Biosynthetic Pathway

The biosynthesis of Antimycin A in Streptomyces involves polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems. The dilactone core is formed through cyclization of a linear precursor, followed by attachment of the acyl side chain via amide bond formation . Modifications to the side chains, such as oxidation or methylation, result in the diversity of antimycin analogues observed in nature.

Mechanisms of Action

Mitochondrial Electron Transport Chain Inhibition

Antimycin A is a potent inhibitor of Complex III (cytochrome bc₁ complex) in the mitochondrial respiratory chain. By binding to the quinone reduction site (Q<sub>i</sub>), it blocks electron transfer from ubiquinol to cytochrome c, thereby halting ATP synthesis and generating reactive oxygen species (ROS) . Structural studies reveal that its phenolic hydroxyl group forms hydrogen bonds with conserved residues (e.g., Asp228) in cytochrome b, while the dilactone ring interacts with hydrophobic regions of the protein .

Table 1: Key Interactions in Antimycin A Binding to Cytochrome bc₁ Complex

Interaction SiteResidue/RegionBiological Effect
Quinone reduction site (Q<sub>i</sub>)Asp228, Lys227Inhibition of electron transfer
Hydrophobic pocketαA helixStabilization of inhibitor binding

c-Myc Degradation in Cancer Cells

Recent research has identified Antimycin A as a c-Myc degradation accelerator. In HCT116, HeLa, and other cancer cell lines, Antimycin A induces phosphorylation of c-Myc at threonine-58 (T58) via glycogen synthase kinase 3β (GSK3β), leading to ubiquitination and proteasomal degradation . This process is ROS-dependent, as Antimycin A’s inhibition of mitochondrial respiration elevates intracellular ROS levels, activating GSK3β .

Key Findings:

  • ROS Dependency: Cells with high endogenous c-Myc levels exhibit greater sensitivity to Antimycin A, correlating with ROS-mediated growth inhibition .

  • Ubiquitination Cascade: Treatment with Antimycin A increases ubiquitinated c-Myc by 3-fold in HCT116 cells, reversible by proteasome inhibitors like MG132 .

Applications in Environmental and Cancer Therapeutics

Environmental Use as a Piscicide

Antimycin A’s role in fisheries management is well-documented. At 25 ppb, it achieves complete eradication of invasive fish species, while lower concentrations (10 ppb) selectively target smaller or more sensitive organisms . Its application via drip stations or submerged hoses minimizes ecological collateral damage.

Table 2: Risk Mitigation Measures for Antimycin A Use

Risk ConcernMitigation Strategy
Aquatic toxicityRestricted use permits; specialized training
Non-target species impactPrecision dosing and application methods
Cell LineEndogenous c-Myc LevelIC<sub>50</sub> (nM)c-Myc Degradation (%)
HCT116High5070
HL-60Moderate15040
A549Low30020

Pharmacological and Toxicological Profile

Toxicity Mechanisms

Antimycin A’s extreme toxicity stems from its dual action: mitochondrial dysfunction and ROS overproduction. In aquatic organisms, it causes rapid asphyxiation by blocking ATP synthesis, while in mammals, acute exposure leads to liver and kidney damage .

Regulatory Status

Classified as a restricted-use pesticide in the U.S., Antimycin A requires adherence to stringent handling protocols. Facilities producing or storing significant quantities must comply with Emergency Planning and Community Right-to-Know Act (EPCRA) reporting mandates .

Recent Advances and Future Directions

Synergistic Therapies

Combining Antimycin A with ROS-inducing agents (e.g., radiotherapy) enhances c-Myc degradation in therapy-resistant cancers . Clinical trials are needed to validate these synergies in human models.

Structural Optimization

Modifying Antimycin A’s side chains to reduce off-target toxicity while retaining anticancer activity is a focus of current research. Isoforms with shorter alkyl chains show reduced mitochondrial inhibition, potentially widening their therapeutic window .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator